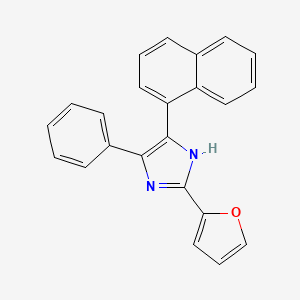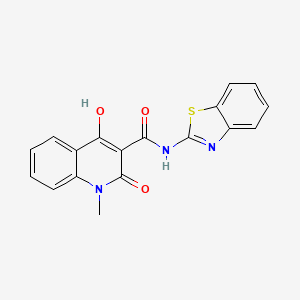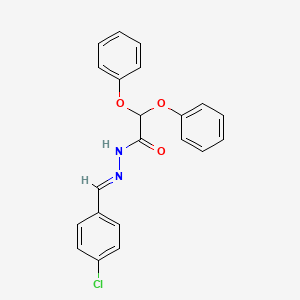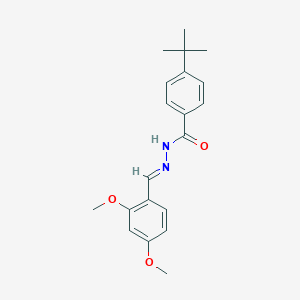
2-(2-furyl)-4-(1-naphthyl)-5-phenyl-1H-imidazole
Vue d'ensemble
Description
2-(2-furyl)-4-(1-naphthyl)-5-phenyl-1H-imidazole, also known as FIPI, is a small molecule inhibitor that has gained significant attention in the scientific community due to its unique mechanism of action and potential therapeutic applications.
Mécanisme D'action
2-(2-furyl)-4-(1-naphthyl)-5-phenyl-1H-imidazole exerts its effects by inhibiting the activity of PLD, which catalyzes the hydrolysis of phosphatidylcholine to produce phosphatidic acid (PA). PA is a signaling molecule that regulates various cellular processes such as cell proliferation, migration, and survival. By inhibiting PLD activity, 2-(2-furyl)-4-(1-naphthyl)-5-phenyl-1H-imidazole reduces the production of PA, leading to downstream effects on cellular processes.
Biochemical and Physiological Effects:
2-(2-furyl)-4-(1-naphthyl)-5-phenyl-1H-imidazole has been shown to have various biochemical and physiological effects, including inhibition of tumor growth, reduction of inflammation, and protection against neurodegeneration. 2-(2-furyl)-4-(1-naphthyl)-5-phenyl-1H-imidazole has been shown to inhibit the proliferation and migration of cancer cells by reducing the production of PA, which is required for tumor growth. 2-(2-furyl)-4-(1-naphthyl)-5-phenyl-1H-imidazole has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, 2-(2-furyl)-4-(1-naphthyl)-5-phenyl-1H-imidazole has been shown to protect against neurodegeneration by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-furyl)-4-(1-naphthyl)-5-phenyl-1H-imidazole has several advantages for lab experiments, including its small molecular size, high potency, and selectivity for PLD. However, 2-(2-furyl)-4-(1-naphthyl)-5-phenyl-1H-imidazole also has some limitations, including its potential toxicity and instability in aqueous solutions. Therefore, careful consideration must be taken when designing experiments using 2-(2-furyl)-4-(1-naphthyl)-5-phenyl-1H-imidazole.
Orientations Futures
There are several future directions for research on 2-(2-furyl)-4-(1-naphthyl)-5-phenyl-1H-imidazole, including the development of more potent and selective PLD inhibitors, the investigation of 2-(2-furyl)-4-(1-naphthyl)-5-phenyl-1H-imidazole's effects on other cellular processes, and the evaluation of 2-(2-furyl)-4-(1-naphthyl)-5-phenyl-1H-imidazole's potential therapeutic applications in various diseases. In addition, further studies are needed to investigate the safety and toxicity of 2-(2-furyl)-4-(1-naphthyl)-5-phenyl-1H-imidazole in vivo and to determine the optimal dosage and administration route for potential clinical use.
Conclusion:
In conclusion, 2-(2-furyl)-4-(1-naphthyl)-5-phenyl-1H-imidazole is a small molecule inhibitor that has gained significant attention in the scientific community due to its unique mechanism of action and potential therapeutic applications. 2-(2-furyl)-4-(1-naphthyl)-5-phenyl-1H-imidazole inhibits the activity of PLD, leading to downstream effects on various cellular processes. 2-(2-furyl)-4-(1-naphthyl)-5-phenyl-1H-imidazole has been shown to have anti-tumor, anti-inflammatory, and neuroprotective effects. While 2-(2-furyl)-4-(1-naphthyl)-5-phenyl-1H-imidazole has several advantages for lab experiments, careful consideration must be taken when designing experiments using this compound. There are several future directions for research on 2-(2-furyl)-4-(1-naphthyl)-5-phenyl-1H-imidazole, including the development of more potent and selective PLD inhibitors and the investigation of 2-(2-furyl)-4-(1-naphthyl)-5-phenyl-1H-imidazole's potential therapeutic applications in various diseases.
Applications De Recherche Scientifique
2-(2-furyl)-4-(1-naphthyl)-5-phenyl-1H-imidazole has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. 2-(2-furyl)-4-(1-naphthyl)-5-phenyl-1H-imidazole has been shown to inhibit the activity of phospholipase D (PLD), an enzyme that plays a crucial role in various cellular processes such as membrane trafficking, signal transduction, and cytoskeletal organization. By inhibiting PLD activity, 2-(2-furyl)-4-(1-naphthyl)-5-phenyl-1H-imidazole has been shown to have anti-tumor, anti-inflammatory, and neuroprotective effects.
Propriétés
IUPAC Name |
2-(furan-2-yl)-5-naphthalen-1-yl-4-phenyl-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O/c1-2-9-17(10-3-1)21-22(25-23(24-21)20-14-7-15-26-20)19-13-6-11-16-8-4-5-12-18(16)19/h1-15H,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYNKGMWQLHDJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC=CO3)C4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(furan-2-yl)-5-naphthalen-1-yl-4-phenyl-1H-imidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(3-fluorobenzoyl)amino]benzamide](/img/structure/B3867394.png)
![4-(benzyloxy)-N'-[4-(diethylamino)benzylidene]benzohydrazide](/img/structure/B3867410.png)


![8-methyl-6-(4-methyl-1,4-diazepan-1-yl)[1,3]dioxolo[4,5-g]quinoline](/img/structure/B3867425.png)
![4-[2-(4-bromobenzoyl)carbonohydrazonoyl]-2-methoxyphenyl 1-naphthoate](/img/structure/B3867439.png)
![methyl 7-methyl-2-(3-nitrobenzylidene)-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3867440.png)
![2-(dimethylamino)ethyl tricyclo[4.3.1.1~3,8~]undecane-3-carboxylate hydrochloride](/img/structure/B3867449.png)
![3-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B3867457.png)

![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-pyridinecarbohydrazide](/img/structure/B3867470.png)
![N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-2-methoxy-2-phenylacetohydrazide](/img/structure/B3867471.png)
![N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}cyclohexanecarboxamide](/img/structure/B3867486.png)